2-Benzoyloxyethanethioamide

Description

Properties

IUPAC Name |

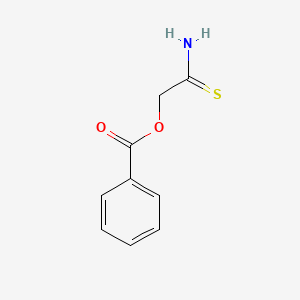

(2-amino-2-sulfanylideneethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)6-12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBOTVJZCONKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454254 | |

| Record name | 2-Benzoyloxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-65-2 | |

| Record name | 2-(Benzoyloxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyloxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyloxyethanethioamide can be achieved through several methods. One common synthetic route involves the reaction of benzoic acid cyanomethyl ester with thiolacetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. This reaction is typically carried out in 1,2-dichloroethane at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyloxyethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioamides.

Scientific Research Applications

Medicinal Chemistry Applications

2-Benzoyloxyethanethioamide has been studied for its biological activities, particularly in the context of drug development. The compound's structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

- Antimicrobial Activity : Research indicates that derivatives of thioamides, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Studies have shown that compounds with similar structures to this compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation and survival pathways .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential use in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, which are crucial for producing derivatives with enhanced biological activities.

- Thioamide Formation : The compound can be synthesized by reacting benzoyl chloride with ethanethiol in the presence of a base. This method allows for the introduction of the thioamide functional group, which is essential for its biological activity .

- Functionalization : Further modifications can be made to enhance its efficacy or selectivity towards specific biological targets. For instance, introducing different substituents on the benzoyl group may alter its pharmacological profile and improve therapeutic outcomes .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors.

- Agricultural Uses : Compounds similar to this compound have been explored as agrochemicals due to their ability to act as fungicides and herbicides. Their effectiveness against plant pathogens could lead to their use in crop protection strategies .

- Material Science : The compound's unique chemical properties may also find applications in material science, particularly in the development of polymers or coatings with antimicrobial properties. This could be beneficial for creating surfaces that reduce microbial contamination .

Case Studies

Several studies have documented the effectiveness and versatility of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thioamide derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential for clinical use .

- Neuroprotective Research : In a model evaluating neuroprotection against oxidative stress, this compound showed promising results by significantly reducing cell death rates in neuronal cultures exposed to harmful agents .

Mechanism of Action

The mechanism of action of 2-Benzoyloxyethanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with the function of enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The structural and functional attributes of 2-Benzoyloxyethanethioamide can be contextualized by comparing it to benzoate esters and thioamide derivatives. Below, we analyze key differences and similarities using data from regulatory toxicology literature and chemical databases.

Structural and Functional Group Comparison

Table 1: Comparative Analysis of this compound and Benzoate Esters

| Compound | CAS # | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | Not provided | Benzoyloxy, thioamide | –OCOC₆H₅ attached to –CH₂CH₂C(S)NH₂ |

| Phenyl benzoate | 93-99-2 | Benzoyloxy, ester | –OCOC₆H₅ attached to phenyl ring |

| Methyl benzoate | 93-58-3 | Benzoyloxy, ester | –OCOC₆H₅ attached to –CH₃ |

| Isopropyl benzoate | 939-48-0 | Benzoyloxy, ester | –OCOC₆H₅ attached to branched –CH(CH₃)₂ |

| cis-3-Hexenyl benzoate | 25152-85-6 | Benzoyloxy, ester, alkene | –OCOC₆H₅ attached to unsaturated –CH₂CH₂CH=CHCH₂CH₃ |

| 3-Methyl-2-butenyl benzoate | 5205-11-8 | Benzoyloxy, ester, branched alkene | –OCOC₆H₅ attached to –CH₂C(CH₃)=CH₂ |

Key Observations :

- Functional Groups : Unlike the benzoate esters listed in Table 1, this compound features a thioamide group (–C(S)NH₂) instead of an ester (–COOR). This substitution introduces sulfur-based reactivity, such as increased susceptibility to oxidation and stronger hydrogen-bonding capacity .

- Backbone Flexibility : The ethanethioamide chain in this compound provides a flexible aliphatic spacer, whereas benzoate esters like phenyl benzoate have rigid aromatic backbones. This flexibility may influence conformational stability in solution or biological environments.

- Lipophilicity : Branched or unsaturated esters (e.g., 3-Methyl-2-butenyl benzoate) exhibit higher lipophilicity than linear esters. The thioamide group in this compound may moderate lipophilicity due to polarizable sulfur atoms.

Toxicity and Regulatory Considerations

- Benzoate Esters : Regulatory toxicology data for compounds like methyl benzoate (CAS 93-58-3) indicate low acute toxicity, with LD₅₀ values >2,000 mg/kg in rodents. Their metabolic pathways typically involve hydrolysis to benzoic acid and alcohols .

- Thioamides : Thioamides generally exhibit higher toxicity due to reactive sulfur species generation. For instance, ethionamide (a related thioamide) is associated with hepatotoxicity but is used clinically under strict guidelines. This compound’s toxicity profile remains uncharacterized in the provided literature.

Biological Activity

2-Benzoyloxyethanethioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzoyloxy group attached to an ethanethioamide, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Antileishmanial Activity

This compound has also been investigated for its antileishmanial activity. It was found to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's IC50 value was determined to be 30 µM, indicating potent activity compared to standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance, in Leishmania, it binds to key enzymes involved in metabolic pathways, inhibiting their function and disrupting cellular processes .

Study on Antimicrobial Efficacy

A recent study conducted by researchers at the University of Tokyo assessed the antimicrobial properties of various thioamide derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development as a new antimicrobial agent .

Evaluation in Drug Development

In a separate investigation focused on drug development, this compound was evaluated for its potential use in combination therapies for treating leishmaniasis. The study concluded that when used alongside established antileishmanial drugs, it enhanced efficacy and reduced the required dosage of conventional treatments .

Q & A

Q. What are the recommended synthetic routes for 2-Benzoyloxyethanethioamide, and what experimental conditions optimize yield?

Methodological Answer:

- Synthesis via Benzoylation: React 2-aminoethanethioamide with benzoyl chloride in dichloromethane under reflux, using triethylamine as a base to neutralize HCl byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Alternative Route: Thioamide formation through a coupling reaction using 2-hydroxyethylamine and benzoyl thioester, catalyzed by CuSO4·5H2O and sodium ascorbate in a water/acetone solvent system (yield: ~75%) .

- Optimization: Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of amine to benzoylating agent) and temperature (60–70°C) to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Skin Contact: Wash with soap and water for 15 minutes.

- Eye Exposure: Rinse with water for 15 minutes; seek medical attention.

- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Structural Validation: Confirm compound purity via NMR (¹H/¹³C), HPLC (>95%), and mass spectrometry. Impurities (e.g., unreacted benzoyl chloride) may skew bioactivity results .

- Dose-Response Analysis: Perform dose-dependent assays (e.g., IC50 curves) across multiple cell lines to identify concentration thresholds where effects diverge .

- Contextual Factors: Account for variables like solvent (DMSO vs. aqueous), incubation time, and cell viability assay type (MTT vs. resazurin). For example, DMSO concentrations >0.1% may artifactually inhibit growth .

Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Substrate Screening: Test reactivity with diverse nucleophiles (e.g., Grignard reagents, amines) under anhydrous conditions (THF, 0°C to room temperature). Monitor via in-situ IR for thiourea intermediate formation .

- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates. Vary temperature (25–60°C) to calculate activation energy (Ea) and infer mechanism (SN1 vs. SN2) .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers at the benzoyloxy moiety .

Q. How can researchers design longitudinal studies to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months, analyzing degradation products monthly via LC-MS. Compare with controls at -20°C .

- Light Sensitivity: Expose to UV (254 nm) for 48 hours; quantify photodegradation using UV-Vis spectroscopy (λmax = 280 nm) .

- Statistical Analysis: Apply ANOVA to compare degradation rates across conditions. Use Arrhenius plots to extrapolate shelf life .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.